9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine: is a synthetic compound with significant applications in various scientific fields It is known for its unique structure, which includes a purine base attached to a chlorinated oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine typically involves multiple stepsThe reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods. These methods are designed to optimize the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the oxolane ring.
Reduction: This reaction can reduce the chlorinated groups to simpler forms.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized purine derivatives .
Wissenschaftliche Forschungsanwendungen
9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the purine base fitting into the active site of the target molecule, leading to changes in its function and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine,5’-chloro-5’-deoxy: Similar in structure but with different functional groups.
2-amino-9-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one: Another chlorinated purine derivative with distinct properties.
Uniqueness
9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine is unique due to its specific chlorinated oxolane ring and purine base combination. This structure imparts unique chemical reactivity and biological activity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
63162-55-0 |
---|---|
Molekularformel |
C10H11Cl2N5O |
Molekulargewicht |
288.13 g/mol |
IUPAC-Name |
9-[(2R,4S,5S)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C10H11Cl2N5O/c11-2-6-5(12)1-7(18-6)17-4-16-8-9(13)14-3-15-10(8)17/h3-7H,1-2H2,(H2,13,14,15)/t5-,6-,7+/m0/s1 |
InChI-Schlüssel |
PJGDEDUVJWPDNT-LYFYHCNISA-N |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CCl)Cl |
Isomerische SMILES |
C1[C@@H]([C@@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CCl)Cl |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CCl)Cl |
63162-55-0 | |
Synonyme |
9-(3',5'-dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine DTA 35 DTA-35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.